REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-])=O)=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>O.[Fe]>[C:1]([O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19])=[O:12])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
2-(2-nitrophenyl)-2-oxoethyl benzoate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 95° for a further 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered hot through diatomaceous earth (
|
Type
|
WASH
|
Details
|
The filter bed was washed with hot (80° ) water (100 ml)
|
Type
|
CUSTOM
|
Details
|
separately with hot (60° ) ethyl acetate (5×300 ml)
|
Type
|
WASH
|
Details
|
The aqueous filtrate and aqueous washing
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×400 ml)
|
Type
|
WASH
|
Details
|
had been washed with aqueous sodium chloride (6M, 200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC(=O)C1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |